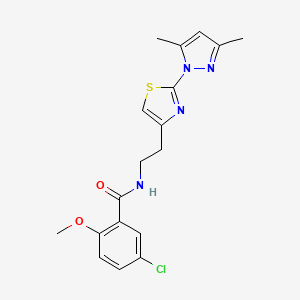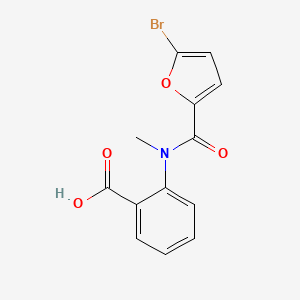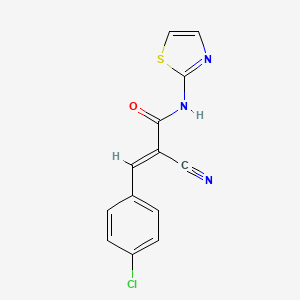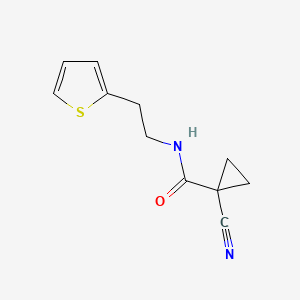![molecular formula C20H18N2O3S2 B2527806 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-82-5](/img/structure/B2527806.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is structurally related to various pharmacologically active compounds that have been synthesized and evaluated for their biological activities, such as antihyperglycemic, antitumor, and antimicrobial properties.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, novel thiazolidinediones with sulfonyl groups have been prepared and evaluated as antihyperglycemic agents . Similarly, the synthesis of 3-methyl-2-(4-substituted phenyl)-4,5-dihydronaphtho[1,2-c]pyrazoles has been described, which showed promising in vitro antitumor activity . The synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide dianions has also been reported, demonstrating the versatility of phenylsulfonylpropanamide derivatives in organic synthesis . Additionally, a novel synthesis route for benzo[d]-1,2-thiazole-1,1-dioxide derivatives via directed lithiation of dimethyl-N-(phenylsulfonyl)-propanamides has been presented .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, and their conformational features are often determined using techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography. For example, a single crystal X-ray study of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, was conducted to determine its conformational features .
Chemical Reactions Analysis
The reactivity of thiazole derivatives can be manipulated through various chemical reactions. The dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides, for instance, have been used as reagents for the synthesis of furanones, showcasing the potential for diverse chemical transformations . The directed lithiation of propanamide derivatives followed by cyclization and quenching with electrophiles is another example of the chemical reactions that can be employed to synthesize thiazole-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their structural characteristics. The compounds synthesized in the studies mentioned have been characterized by various spectroscopic methods to determine their physicochemical parameters . These properties are crucial for understanding the biological activity of the compounds, as they can affect solubility, stability, and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Drug Development
Sulfonamides are a pivotal moiety in many clinically used drugs, spanning from diuretics and carbonic anhydrase inhibitors (CAIs) to antiepileptics and antipsychotics. Recent patents have focused on novel sulfonamide CAIs for antiglaucoma treatments and antitumor agents targeting tumor-associated carbonic anhydrase isoforms IX/XII. This highlights the ongoing research into sulfonamides for selective drug development in areas like glaucoma and cancer therapy (Carta, Scozzafava, & Supuran, 2012).
Wirkmechanismus
Target of Action
The primary targets of 3-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}propanamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines the effect of two or more agents .
Mode of Action
This compound interacts with its targets by penetrating bacterial cells. It is used in conjunction with a cell-penetrating peptide called octaarginine . The interaction of the compound with its targets results in potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
The affected pathways and their downstream effects are related to the antibacterial activity of the compound. The compound, in complex with the cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it is likely to have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action include potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains . The compound also shows negligible haemolytic activity towards human red blood cells .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(12-13-27(24,25)15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)26-20/h1-9H,10-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVPUUQOVTXCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B2527726.png)



![2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2527734.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527737.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2527739.png)
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)
![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

